molecular formula C5H13N B031083 Isopentylamine CAS No. 107-85-7

Isopentylamine

Cat. No. B031083
CAS RN: 107-85-7
M. Wt: 87.16 g/mol
InChI Key: BMFVGAAISNGQNM-UHFFFAOYSA-N
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Description

Isopentylamine is an aliphatic amine that is reported to occur in wine and eggs . It is also known by other names such as 1-Amino-3-methylbutane and Isoamylamine .


Synthesis Analysis

Isopentylamine is produced by Proteus mirabilis . It is also present in kola nut varieties of Nigerian origin .


Molecular Structure Analysis

The linear formula of Isopentylamine is (CH3)2CHCH2CH2NH2 . The molecular weight is 87.16 .


Physical And Chemical Properties Analysis

Isopentylamine is a liquid at room temperature . It has a boiling point of 95-97 °C and a density of 0.751 g/mL at 25 °C .

Scientific Research Applications

Summary of the Application

Isopentylamine is used in the development of indicator layers for the fast, sensitive, and selective detection of vaporous biogenic amines .

Methods of Application

The method involves the use of 4- N, N -dioctylamino-4′-dicyanovinylazobenzene (CR-528) and 4- N, N -dioctylamino-2′-nitro-4′-dicyanovinylazobenzene (CR-555) dyes immobilized in ethylene-vinyl acetate copolymer (EVA). The reaction of CR-528/EVA and CR-555/EVA indicator layers with isopentylamine vapours causes a vivid colour change from pink/purple to yellow/orange-yellow .

Results or Outcomes

The colour changes were analysed by ultraviolet–visible (UV/VIS) molecular absorption spectroscopy for amine quantification. The lowest detection limits were reached with CR-555/EVA indicator layers (0.41 ppm for isopentylamine and 1.80 ppm for cadaverine) .

2. Deamination of Primary Aliphatic Amines

Summary of the Application

Isopentylamine is studied for its role in the deamination of primary aliphatic amines on silica surfaces.

Results or Outcomes

3. Food Quality Control

Summary of the Application

Isopentylamine is used in the development of indicator layers for the fast, sensitive, and selective detection of vaporous biogenic amines . This method shows great potential for food quality control .

Methods of Application

The method involves the use of 4- N, N -dioctylamino-4′-dicyanovinylazobenzene (CR-528) and 4- N, N -dioctylamino-2′-nitro-4′-dicyanovinylazobenzene (CR-555) dyes immobilized in ethylene-vinyl acetate copolymer (EVA). The reaction of CR-528/EVA and CR-555/EVA indicator layers with isopentylamine vapours causes a vivid colour change from pink/purple to yellow/orange-yellow .

Results or Outcomes

The colour changes were analysed by ultraviolet–visible (UV/VIS) molecular absorption spectroscopy for amine quantification. The lowest detection limits were reached with CR-555/EVA indicator layers (0.41 ppm for isopentylamine and 1.80 ppm for cadaverine) .

4. Biosynthesis of Biogenic Amines

Summary of the Application

Isopentylamine is formed by the decarboxylation of amino acids or amination and transamination of aldehydes and ketones during the standard metabolic processes in living cells . It has several critical biological roles in the body, including the regulation of growth and blood pressure, control of nerve conduction, and maintaining the activity of the standard metabolic functions .

Results or Outcomes

5. Plant Defense Metabolite

Summary of the Application

Isopentylamine is found to function as a new type of plant defense metabolite that is rapidly induced by herbivore attack and deters insect herbivores in rice .

Results or Outcomes

6. Food and Chemical Toxicology

Summary of the Application

Isopentylamine is used in the analysis of primary and secondary amines in three varieties of kola nut, Cola acuminata, C. nitida and Garcinia cola, of Nigerian origin .

Safety And Hazards

Isopentylamine is highly flammable and can cause severe skin burns and eye damage . It is harmful if swallowed or inhaled and may cause respiratory irritation .

Future Directions

A recent study found that Isopentylamine is a novel defense compound induced by insect feeding in rice . This suggests potential future research directions in exploring its role in plant defense mechanisms.

properties

IUPAC Name

3-methylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N/c1-5(2)3-4-6/h5H,3-4,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFVGAAISNGQNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

541-23-1 (hydrochloride)
Record name Isoamylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107857
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DSSTOX Substance ID

DTXSID7059355
Record name 3-Methyl-1-butanamine
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Molecular Weight

87.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless or very pale straw-Coloured mobile liquid; Ammoniacal aroma
Record name Isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

95.00 to 97.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-1-butylamine
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Solubility

Soluble in water, propylene glycol, glycerin, oils, Soluble (in ethanol)
Record name Isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.747-0.753
Record name Isopentylamine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1577/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Isoamylamine

CAS RN

107-85-7
Record name Isoamylamine
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Record name Isoamylamine
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Record name Isopentylamine
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Record name 1-Butanamine, 3-methyl-
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Record name 3-Methyl-1-butanamine
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Record name Isopentylamine
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Record name ISOAMYLAMINE
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Record name 3-Methyl-1-butylamine
Source Human Metabolome Database (HMDB)
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Melting Point

-60.00 °C. @ 760.00 mm Hg
Record name 3-Methyl-1-butylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031659
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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